[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride
Description
Properties
IUPAC Name |
[5-(2-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS.2ClH/c6-2-1-4-7-8-5(3-9)10-4;;/h9H,1-3,6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJANIWZHEPBVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NN=C(S1)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride typically involves the reaction of 2-aminoethanethiol with formic acid and hydrazine hydrate to form the thiadiazole ring. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate ring closure and formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole compounds.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that are significant for medicinal applications:
-
Antimicrobial Activity :
- Derivatives of 2-amino-1,3,4-thiadiazole, including this compound, have shown promising antimicrobial properties. Studies indicate that they possess higher activity against various bacterial strains compared to standard antibiotics. For example, certain derivatives have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .
-
Anticancer Potential :
- Research has highlighted the potential of thiadiazole derivatives in cancer therapy. Compounds similar to [5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Some derivatives exhibited significant antiproliferative effects, indicating their potential as anticancer agents .
- Antiviral Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the thiadiazole ring can enhance or diminish its pharmacological effects. For instance:
- Substitutions at the amine group have been linked to increased antimicrobial potency.
- Fluorinated and chlorinated derivatives often exhibit improved activity against specific pathogens due to their electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of [5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death .
Comparison with Similar Compounds
Structural Analogs with Aminoalkyl Substituents
5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride ()
- Structure: Position 5 has a 1-aminoethyl group, while position 2 carries an amine.
- Comparison: The target compound differs in substituent positions (2-hydroxymethyl vs. 2-amine) and aminoalkyl chain configuration (2-aminoethyl vs. 1-aminoethyl). These differences may influence hydrogen bonding and solubility.
5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine ()
- Structure: Position 5 has a diethylaminoethyl group.
- Key Data : Purity 95%, used in pharmacological studies.
- Comparison: The tertiary amine (diethylamino) reduces polarity compared to the primary amine (2-aminoethyl) in the target compound, likely altering membrane permeability and receptor interactions .
Analogs with Hydroxymethyl/Alcohol Substituents
(5-Bromo-1,3,4-thiadiazol-2-yl)methanol ()
- Structure : Position 2 has a hydroxymethyl group; position 5 is brominated.
- Synthesis : Reacted with methanesulfonyl chloride for functionalization.
- Comparison: Bromine at position 5 introduces steric bulk and electronic effects distinct from the aminoethyl group. The hydroxymethyl group’s presence aligns with the target compound, suggesting shared reactivity in derivatization .
5-Amino-3-[(2’-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one ()
- Structure: Hydroxyethoxymethyl at position 3; 5-amino at position 3.
- Key Data : Synthesized via barbituric acid derivatives.
- Comparison: The hydroxyethoxy group offers flexibility and hydrogen-bonding capacity similar to the hydroxymethyl group but with increased hydrophilicity. The absence of an aminoethyl group limits direct bioactivity parallels .
Analogs with Thio/Acetamide Substituents ()
Compounds 5e–5m (e.g., 5e: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) feature thioether and acetamide groups.
- Key Data :
| Compound | Yield (%) | m.p. (°C) |
|---|---|---|
| 5e | 74 | 132–134 |
| 5h | 88 | 133–135 |
| 5k | 72 | 135–136 |
- Comparison: Thioether and acetamide substituents enhance lipophilicity compared to the hydrophilic aminoethyl and hydroxymethyl groups. Higher yields (e.g., 88% for 5h) suggest efficient synthetic routes for bulky substituents .
Dihydrochloride Salts of Heterocycles
2-([(5-Methyl-1,3-thiazol-2-yl)methyl]amino)ethanol dihydrochloride ()
- Structure: Thiazole core with ethanolamine and dihydrochloride.
- Comparison : The thiazole ring (vs. thiadiazole) has different electronic properties, affecting aromatic stacking and bioactivity. The dihydrochloride salt form aligns with the target’s improved solubility .
Biological Activity
The compound [5-(2-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol; dihydrochloride is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer, antimicrobial, and cytotoxic properties.
Chemical Structure and Properties
- Molecular Formula : C4H10Cl2N4S
- Molecular Weight : 217.1 g/mol
- CAS Number : 74784-49-9
The structure of the compound includes a thiadiazole ring, which is known for its ability to interact with biological targets due to its unique electronic properties.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5d | HeLa | 0.37 | |
| 5g | HeLa | 0.73 | |
| 4e | MCF-7 | IC50 not specified | |
| 4i | HepG2 | IC50 not specified |
The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit cell proliferation. Flow cytometry analyses have shown that certain derivatives can significantly induce apoptotic cell death in HeLa cells, blocking the cell cycle at the sub-G1 phase .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been explored. The 2-amino-1,3,4-thiadiazole moiety exhibits notable antimicrobial properties against various bacterial strains:
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 12c | Bacillus anthracis | Good | |
| 12c | Bacillus cereus | Good | |
| - | Staphylococcus aureus | Weak | |
| - | Escherichia coli | Weak |
The derivatives have shown moderate to good activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiadiazole ring can enhance antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay have demonstrated that several thiadiazole derivatives possess significant cytotoxic effects against human cancer cell lines such as HEK 293 and BT474. For example:
- Compounds were evaluated for cytotoxicity against HEK 293 cells with varying degrees of effectiveness noted.
- The results indicated that some derivatives exhibited moderate cytotoxicity compared to standard drugs like indisulam .
Case Studies
A notable case study involved the synthesis and evaluation of a series of novel thiadiazole-based compounds which were tested for their biological activities. The study found that structural modifications significantly influenced both anticancer and antimicrobial properties, suggesting that further optimization could lead to more potent agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
